molecular formula C15H10O3 B3054090 4'-Hydroxyisoflavone CAS No. 58113-14-7

4'-Hydroxyisoflavone

Cat. No. B3054090
CAS RN: 58113-14-7
M. Wt: 238.24 g/mol
InChI Key: BJDQPQWMJZEAPE-UHFFFAOYSA-N
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Description

4’-Hydroxyisoflavone is a type of isoflavonoid, a subclass of flavonoids characterized by possessing a benzene-ring connected to C-3 instead of C-2 . Isoflavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .


Synthesis Analysis

The synthesis of isoflavonoids like 4’-Hydroxyisoflavone involves the phenylpropanoid pathway. Phenylpropanoid and polyketone compounds are normally catalyzed by chalcone synthase to produce chalcones, and then cyclization of chalcones leads to generate flavonoids . A specific example of a similar compound, 5,7-Dimethoxyl-4′-hydroxyisoflavone, was synthesized using a 6-step synthetic protocol with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .


Molecular Structure Analysis

While specific molecular structure analysis for 4’-Hydroxyisoflavone was not found, isoflavonoids generally have a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 .


Chemical Reactions Analysis

The biosynthesis of isoflavonoids is initiated by two enzymes with unusual catalytic activities; 2-hydroxyisoflavanone synthase (2-HIS), a membrane-bound cytochrome P450 catalyzing a coupled aryl-ring migration and hydroxylation, and 2-hydroxyisoflavanone dehydratase (2-HID), a member of a large carboxylesterase family that paradoxically catalyzes dehydration of 2-hydroxyisoflavanones to isoflavone .

Scientific Research Applications

Antiviral and Anti-TMV Activities

4'-Hydroxyisoflavone and its derivatives exhibit significant antiviral activities. Studies have highlighted their effectiveness against picornaviruses, including poliomyelitis and rhinoviruses, with certain compounds demonstrating potent in vitro activities against various virus types (De Meyer et al., 1991). Additionally, isoflavones derived from Nicotiana tabacum leaves, closely related to 4'-Hydroxyisoflavone, have shown anti-Tobacco Mosaic Virus (anti-TMV) activities, indicating their potential in plant virus control (Li et al., 2015).

Metabolism and Bioavailability

The metabolism of 4'-Hydroxyisoflavone and related compounds has been studied to understand their bioavailability and transformation in biological systems. Research on flavonoid metabolism in rats has shown that compounds with free hydroxyl groups, including those with a free 4'-hydroxyl group, undergo significant metabolism, resulting in various metabolites (Griffiths & Smith, 1972).

Anticancer Potential

Genistein, a well-known isoflavone structurally similar to 4'-Hydroxyisoflavone, has attracted attention for its potential beneficial effects on cancer. Studies have explored the molecular mechanisms of genistein in various cancer models, including its role in apoptotic induction, cell cycle arrest, and anti-inflammatory effects (Tuli et al., 2019). This indicates a broader potential for 4'-Hydroxyisoflavone in cancer research.

Pharmaceutical Applications

The synthesis and study of 7-Hydroxyisoflavone and its derivatives, closely related to 4'-Hydroxyisoflavone, have highlighted their importance as drug intermediates. These compounds have potential applications in preventing certain diseases and in therapy for conditions like coronary heart disease (Li Shu-quan, 2010).

Structural and Spectroscopic Analysis

Raman, infrared, and computational analyses of genistein and its methoxy derivatives, which include 4'-Hydroxyisoflavone, offer insight into the structural variations and vibrational spectra of these compounds. Such studies are crucial for understanding the physical and chemical properties of isoflavones, aiding in their application in various scientific fields (Sekine et al., 2011).

Future Directions

Understanding the biotransformation process of isoflavonoids helps us elucidate not only the metabolic pathways of these compounds but also their mechanisms of action, toxicity, and pharmacological activity . This knowledge could facilitate the engineering of new bioactive isoflavonoids .

properties

IUPAC Name

3-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDQPQWMJZEAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450148
Record name 3-(4-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyisoflavone

CAS RN

58113-14-7
Record name 3-(4-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-bromochromone (1.5 g, 6.66 mmol), 4-methoxy phenyl boronic acid (1.01 g, 6.66 mmol), sodium carbonate (2.12 g, 20.0 mmol), toluene (40 mL) and water (10 mL) was added tetrakis-triphenyl phosphine palladium (385 mg, 0.33 mmol) under N2. The reaction mixture was heated to 110° C. for 5 h and then cooled to rt. Water was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with water, brine, dried and concentrated to give crude product, which was purified by column chromatography, using 20% EtOAc in hexane to give, 885 mg of 4′-methoxychromone product in 52% yield. A mixture of the above mentioned 4′-methoxychromone (400 mg, 1.58 mmol) and pyridinium hydrochloride (5 g) was heated at 190° C. for 4 h. The reaction mixture was cooled to rt, diluted with water, neutralized with NaHCO3 and filtered to give 314 mg of 3-(4-hydroxyphenyl)-4H-chromen-4-one (83%). MS (ES) m/z: 239.95 (M+1), 238.99 (M); Mp. 237-238° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis-triphenyl phosphine palladium
Quantity
385 mg
Type
reactant
Reaction Step Three
[Compound]
Name
4′-methoxychromone
Quantity
885 mg
Type
reactant
Reaction Step Four
[Compound]
Name
4′-methoxychromone
Quantity
400 mg
Type
reactant
Reaction Step Five
Name
pyridinium hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
ARS Ibrahim, YJ Abul-Hajj - Xenobiotica, 1990 - Taylor & Francis
… This compound was identified as 4'-hydroxyisoflavone based on comparison of its combined spectral data to those of isoflavone. Mass spectrum indicated that the metabolite had a …
Number of citations: 50 www.tandfonline.com
M Dymarska, T Janeczko, E Kostrzewa-Susłow - Molecules, 2018 - mdpi.com
… fumosorosea KCH J2 we obtained 4′-hydroxyisoflavone 7-O-β-d-(4′′-O-methyl)-glucopyranoside (4′′-O-methyldaidzin) (5a) with 14.8% yield (Scheme 5). Product 5a was also …
Number of citations: 24 www.mdpi.com
QY Wang, Y He, QH Meng, XL Zhang… - Journal of Coordination …, 2017 - Taylor & Francis
… The influences of 4′-hydroxyisoflavone-3′-sulfonate ligands and Cs + , Rb + on their structural features and self-assembly were investigated. The sulfonates of L1–L3 not only …
Number of citations: 4 www.tandfonline.com
ZT Zhang, QY Wang, Y He, KB Yu - Journal of Chemical Crystallography, 2005 - Springer
7-Ethoxyl-4′-hydroxyisoflavone was prepared and its crystal structure was examined by X-ray diffraction. Crystallization of the title compound occurs in the monoclinic, space group P2(…
Number of citations: 5 link.springer.com
MH Abraham, WE Acree Jr, CE Earp… - Journal of Molecular …, 2015 - Elsevier
An NMR method has been used to determine the hydrogen bond acidity, A, of a number of hydroxyisoflavones. Together with our previous studies on hydroxyflavones, these A-values …
Number of citations: 24 www.sciencedirect.com
GT Maatooq, JPN Rosazza - Phytochemistry, 2005 - Elsevier
… These metabolites were spectrally characterized as 7-methoxy-4′-hydroxyisoflavone (isoformononetin) and 7,8-dimethoxy-4′-hydroxyisoflavone. Mortierella isabellina ATCC 38063 …
Number of citations: 35 www.sciencedirect.com
R Scogin - Aliso: A Journal of Systematic and Floristic …, 1979 - scholarship.claremont.edu
Thorp et al.(1975) reported the bright fluorescence of nectar under UV illumination from numerous species and speculated on the role of fluorescence as a possible visual cue in …
Number of citations: 3 scholarship.claremont.edu
MH Hwang, YS Kwon, CM Kim - Yakhak Hoeji, 1997 - koreascience.kr
… -glucoside), daidzin (4-hydroxyisoflavone-7-OfD-glucoside) and 2-methoxy-4'hydroxyisoflavone-6-OfD-glucoside. In these compounds, 2-methoxy-4-hydroxyisoflavone-6-OfDglucoside …
Number of citations: 5 koreascience.kr
CCW Wanjala, RRT Majinda - Journal of AOAC International, 2001 - academic.oup.com
… In this report, we describe the isolation of 4′-hydroxyisoflavone-7-O-$-D-glucopyranoside (compound 1); 4′-hydroxyisoflavone-7-O-"-L-rhamnosyl (1→6)-$-Dglucopyranoside (…
Number of citations: 10 academic.oup.com
J Liggins, A Mulligan, S Runswick… - European journal of …, 2002 - nature.com
… Completeness of extraction and any procedural losses of the isoflavones were accounted for using synthetic daidzin (7-O-glucosyl-4′-hydroxyisoflavone) and genistin (7-O-glucosyl-4…
Number of citations: 165 www.nature.com

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